2-Ethoxyethyl benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

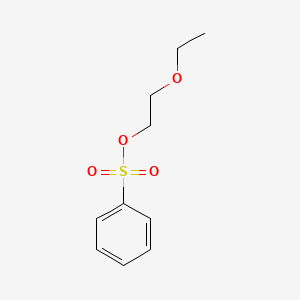

2-Ethoxyethyl benzenesulfonate is an organosulfur compound . It is a derivative of benzenesulfonic acid . The molecular formula is C10H14O4S .

Synthesis Analysis

Benzenesulfonic acid derivatives, including 2-Ethoxyethyl benzenesulfonate, can be synthesized via anion exchange with tetrabutylphosphonium bromide . Another study discusses the synthesis of benzenesulfonic acid derived compounds as competitive inhibitors of human neutrophil elastase (hNE) .Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl benzenesulfonate consists of 10 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits typical reactions of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .科学的研究の応用

Nonlinear Optical Properties : A study focused on synthesizing and characterizing compounds related to 2-Ethoxyethyl benzenesulfonate, particularly for their nonlinear optical absorption. These compounds were found to be potential candidates for optical limiting applications, which is significant for fields like optical communication and laser safety (Ruanwas et al., 2010).

Polymerization Catalysts : Another research explored the use of palladium aryl sulfonate phosphine catalysts, related to 2-Ethoxyethyl benzenesulfonate, in the copolymerization of acrylates with ethene. This has implications in polymer science, particularly in developing new types of polymers (Skupov et al., 2007).

Catalysis in Chemical Reactions : Research into the catalytic activity of metal ion complexes involving benzenesulfonates, which include 2-Ethoxyethyl benzenesulfonate derivatives, has been conducted. These complexes are used as catalysts for various chemical reactions, including the selective oxidation of secondary alcohols (Mahmudov et al., 2014).

Nucleophilic Displacement Reactions : A study explored the reaction mechanisms of aryl benzenesulfonates, which are chemically related to 2-Ethoxyethyl benzenesulfonate, with alkali-metal ethoxides. Understanding these reactions can contribute to advancements in synthetic chemistry (Pregel et al., 1991).

Medical Applications : One study investigated the prevention of cerebral vasospasm using certain benzenesulfonates. This has potential implications in medical treatments, particularly in conditions like subarachnoid hemorrhage (Zuccarello et al., 1996).

Surfactant Properties : The dynamic interfacial properties of hydroxy-substituted alkyl benzenesulfonates were studied, which has relevance in the field of materials science, particularly in understanding surfactant behavior (Huang et al., 2007).

Electrocatalysis Applications : Research has been conducted on benzenesulfonate derivatives doped poly(3,4-ethylenedioxythiophene) films for their application in electrocatalysis. This is significant in the field of electrochemistry and materials science (Nie et al., 2014).

特性

IUPAC Name |

2-ethoxyethyl benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-2-13-8-9-14-15(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDANISIXHJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938042 |

Source

|

| Record name | 2-Ethoxyethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17178-09-5 |

Source

|

| Record name | Ethanol, 2-ethoxy-, benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,11b-Dihydro-5-hydroxy-4,11b-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one](/img/structure/B579255.png)

![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)

![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)